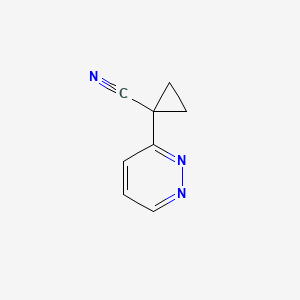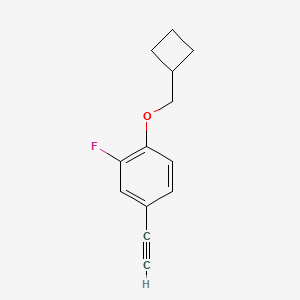
5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde is a chemical compound with the following structure:
C14H11IO3
This compound belongs to the class of aryl aldehydes and contains both iodine and methoxy functional groups. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde involves the introduction of the benzyloxy group (C₆H₅CH₂O-) and the iodine atom (I) onto the benzaldehyde core. One common method is the Suzuki–Miyaura coupling , which allows the formation of carbon–carbon bonds using organoboron reagents. Specifically, boronate esters or boronic acids react with aryl halides (such as iodobenzaldehyde) in the presence of a palladium catalyst to yield the desired product .
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and purification steps are critical for efficient production.
Chemical Reactions Analysis
Reactions:
Cross-Coupling Reactions: 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, Heck reactions, and Buchwald–Hartwig amination.
Oxidation and Reduction: It can undergo oxidation (e.g., Swern oxidation) and reduction (e.g., using borohydrides) to modify its functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group or the iodine atom.
Boron Reagents: Boronic acids or boronate esters (e.g., phenylboronic acid, pinacol boronate ester).
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: For oxidation reactions.
Scientific Research Applications
5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example, if used in drug design, it could target specific enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
While I don’t have information on exact similar compounds, researchers often compare it to related benzaldehydes or iodinated derivatives.
Properties
CAS No. |
82584-00-7 |
|---|---|
Molecular Formula |
C15H13IO3 |
Molecular Weight |
368.17 g/mol |
IUPAC Name |
2-iodo-4-methoxy-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13IO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
FXMQUHSCEXAVRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid](/img/structure/B12069741.png)
![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)






